2-Amino-4-methyl-4-phenylpentanoic acid
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-4-methyl-4-phenylpentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-10(13)11(14)15)9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15) |
InChI Key |
ZQEAZBAUXRRNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically involves constructing the pentanoic acid backbone followed by the regioselective introduction of the amino, methyl, and phenyl groups. Multi-step organic reactions are employed, often starting from phenylacetic acid derivatives or suitable aldehydes and ketones, which are elaborated through condensation, alkylation, and amination steps.
Key Reaction Types
- Alkylation: Introduction of the methyl group at the C4 position is commonly achieved via Friedel-Crafts alkylation or nucleophilic substitution on an appropriate precursor such as 4-methyl-2-phenylpentanoic acid derivatives.
- Amination: The amino group at C2 is introduced through amination reactions, often via catalytic hydrogenation of keto precursors or direct amination of alcohol intermediates.
- Phenyl Group Incorporation: The phenyl substituent at C4 is generally introduced early in the synthesis, often through the use of phenylacetic acid or benzaldehyde derivatives.
Representative Synthetic Route
A typical synthetic route may proceed as follows:
Preparation of 4-Methyl-2-phenylpentanoic acid:
This intermediate is synthesized via Friedel-Crafts alkylation of 2-phenylpentanoic acid with methyl chloride in the presence of aluminum chloride as a Lewis acid catalyst under anhydrous conditions. Temperature control is critical to avoid side reactions. Industrially, continuous flow methods and catalytic systems optimize yield and purity.Amination to Form this compound:
The carboxylic acid intermediate undergoes amination, which can be achieved by catalytic hydrogenation of the corresponding keto acid or by direct amination of an alcohol precursor using ammonia and a ruthenium-based catalyst under high pressure and temperature conditions (e.g., 170 °C, 48 h in an autoclave).Formation of Hydrochloride Salt (Optional):
To improve stability and solubility for research applications, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Detailed Preparation Methodologies
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure, including the position of substituents and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Employed to assess purity and separate diastereomers if present.
- Bulb-to-bulb Distillation or Chromatography: Used to purify intermediates and final products, especially after amination steps.
Industrial Considerations and Scale-Up
- Industrial synthesis leverages continuous flow reactors and automated control systems to optimize reaction parameters, improve yield, and reduce impurities.
- Catalytic systems such as ruthenium-based complexes enable direct amination under relatively mild conditions, enhancing sustainability.
- Formation of hydrochloride salts improves handling and storage for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Friedel-Crafts Alkylation | Methylation of 2-phenylpentanoic acid with methyl chloride and AlCl3 | Established method, good yields | Requires strict anhydrous conditions; side reactions possible |
| Catalytic Amination | Direct amination using Ru-pincer catalyst and ammonia under high pressure | High selectivity, direct amination | Requires high pressure, specialized catalyst |
| Hydrochloride Salt Formation | Reaction of free amino acid with HCl | Improves solubility and stability | Additional purification step |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-4-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-methyl-4-phenylpentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-4-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, functional groups, and physicochemical properties. Below is a comparative analysis based on molecular features and available research:
Structural and Molecular Comparison
Key Differences and Implications
Hydrophobicity and Binding Affinity: The phenyl group in this compound enhances lipophilicity compared to non-aromatic analogs like 2-amino-2-methyl-4-pentenoic acid. This property may improve blood-brain barrier penetration or receptor binding in drug design .
Stereochemical Influence :
- The (2S)-configuration of the target compound contrasts with the (2R,3R)-stereochemistry of the hydroxylated analog (). Such differences can drastically alter biological activity, as seen in enantiomer-specific drug efficacy .
Functional Group Diversity: The hydroxyl group in (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid increases solubility in aqueous environments, whereas the phenyl group in the target compound favors organic solvents .
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-4-methyl-4-phenylpentanoic acid with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution techniques (e.g., lipase-mediated kinetic resolution) are effective for achieving high enantiomeric purity. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) can verify purity by separating (2S)- and (2R)-enantiomers. For structural validation, compare retention times with standards and confirm using optical rotation measurements .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : Analyze - and -NMR spectra to confirm backbone connectivity and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO, MW 207.27 g/mol).
- X-ray Crystallography : Resolve 3D structure and compare with the standard SDF/MOL file (SMILES:
CC(C)(CC(N)C(O)=O)c1ccccc1, InChIKey:ZQEAZBAUXRRNBW-JTQLQIEISA-N) . - 3D Visualization Tools : Use interactive software (e.g., PyMOL) to overlay experimental and theoretical models for steric/electronic alignment .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Derivatize the compound with a fluorescent tag (e.g., dansyl chloride) and employ reverse-phase HPLC coupled with UV/Vis or fluorescence detection. For trace analysis, LC-MS/MS using a C18 column and electrospray ionization (ESI) in positive ion mode provides high sensitivity. Validate the method with spiked samples and internal standards (e.g., deuterated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Purity Control : Ensure enantiomeric purity (>99%) via chiral chromatography, as impurities in racemic mixtures may skew activity .
- Assay Standardization : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. CHO-K1) and control for variables (pH, temperature, serum content).
- Comparative Studies : Benchmark against structural analogs (e.g., 2-Amino-2-(4-methylphenyl)propanoic acid) to identify pharmacophore contributions .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile dose-response discrepancies .
Q. What experimental strategies are effective for studying the metabolic fate of this compound in mammalian systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize - or -labeled analogs and track metabolic pathways via LC-MS or NMR.
- Enzyme Inhibition Assays : Incubate with liver microsomes and inhibitors (e.g., ketoconazole for CYP3A4) to identify phase I/II metabolism routes.
- Metabolite Profiling : Use high-resolution orbitrap MS to detect hydroxylated or conjugated metabolites. Compare fragmentation patterns with databases (e.g., HMDB) .
Q. How can computational modeling improve the design of derivatives targeting specific enzyme interactions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., aminotransferases). Focus on the phenyl and methyl groups’ steric effects.
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding (e.g., between the carboxylate group and active-site residues).
- QSAR Studies : Train models on analogs (e.g., 4-methylphenylalanine derivatives) to predict activity cliffs .
Key Data for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
